Dexamethasone isonicotinate

Pharmacokinetics Veterinary Pharmacology Adrenal Suppression

Researchers requiring sustained glucocorticoid receptor activation without frequent animal handling should consider Dexamethasone isonicotinate, a lipophilic prodrug with low water solubility (0.08 mg/mL) formulated as a suspension for extended release. • 39-h half-life & 140-h cortisol suppression in equine models; dosing every 3 days feasible. • Prolonged cortisol suppression: 1 month in dogs, 52 days in cattle. • EP Reference Standard available for analytical method development. Supplied with Certificates of Analysis; global shipping.

Molecular Formula C28H32FNO6
Molecular Weight 497.6 g/mol
CAS No. 2265-64-7
Cat. No. B1200071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone isonicotinate
CAS2265-64-7
SynonymsAuxison
Dexamethasone Isonicotinate
HE 111
HE-111
HE111
Isonicotinate, Dexamethasone
Molecular FormulaC28H32FNO6
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C
InChIInChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1
InChIKeyBQTXJHAJMDGOFI-NJLPOHDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Isonicotinate Overview


Dexamethasone isonicotinate (CAS 2265-64-7) is a synthetic glucocorticoid and a prodrug ester of dexamethasone, a potent anti-inflammatory and immunosuppressive corticosteroid [1]. This compound is characterized by the esterification of dexamethasone at the 21-hydroxyl group with isonicotinic acid, resulting in distinct physicochemical and pharmacokinetic properties compared to the parent drug and other dexamethasone esters [2]. It is primarily utilized in veterinary medicine and as a research tool to achieve sustained corticosteroid effects, given its unique absorption profile when formulated as a suspension [3].

Long-acting corticosteroid prodrug ester
Suspension formulation for sustained glucocorticoid release
Research tool for extended-action corticosteroid studies in veterinary species

Why Dexamethasone Isonicotinate Cannot Be Substituted


Generic substitution among dexamethasone derivatives is scientifically unsound due to profound differences in their pharmacokinetic and physicochemical profiles. Dexamethasone sodium phosphate is a water-soluble salt designed for rapid onset and intravenous administration [1]. In stark contrast, dexamethasone isonicotinate is a highly lipophilic ester with very low water solubility (0.08 mg/mL) [2]. This fundamental difference dictates its formulation as a suspension and its in vivo behavior, which results in a significantly extended duration of action and a unique therapeutic window that is not achievable with the more rapidly cleared phosphate or alcohol forms [3]. Therefore, selecting dexamethasone isonicotinate is a deliberate choice for achieving long-term, low-level corticosteroid release rather than a short, high-concentration pulse.

Water-soluble salts (e.g., sodium phosphate) provide rapid clearance and may not support sustained-release models.
Different salt form alters pharmacokinetic profile.
Lipophilic ester determines suspension pharmacokinetics; the base alcohol cannot replicate the prolonged duration.
Ester prodrug structure critical for depot effect.
Solution formulations of dexamethasone esters differ significantly from suspension-based release kinetics.
Formulation format mismatch impacts duration of action.

Comparative Evidence for Dexamethasone Isonicotinate


Adrenal Suppression Duration in Canines

In a direct comparative study in dogs, the duration of adrenal gland suppression following intramuscular administration was compared between a dexamethasone alcohol solution and a dexamethasone 21-isonicotinate suspension [1]. The suspension formulation demonstrated a profoundly extended duration of action, suppressing plasma hydrocortisone (cortisol) for up to 1 month, compared to just 24-48 hours for the solution.

Canine adrenal suppression
Head-to-head
Isonicotinate susp. suppressed cortisol for 1 month vs. alcohol sol. 24–48 h
Supports long-acting glucocorticoid model selection in canines.
IM, 1 mg/kg; direct comparative study in dogs.
Pharmacokinetics Veterinary Pharmacology Adrenal Suppression

Prolonged Cortisol Suppression in Cattle

A direct comparison in cattle further substantiates the unique long-acting profile of dexamethasone 21-isonicotinate suspension. While an intramuscular injection of dexamethasone alcohol or isonicotinate solution led to cortisol suppression lasting 48-96 hours, the suspension form extended this effect dramatically, with cortisol concentrations not returning to baseline until 52 days post-administration [1].

Bovine cortisol suppression
Head-to-head
Suspension: cortisol return at 52 days; solution: 48–96 h
Reported extended adrenal suppression in a bovine model.
IM in four cows; suspension vs. solution.
Pharmacokinetics Veterinary Pharmacology Bovine Adrenal Suppression

Prolonged Action in Equine Models

In horses, the slow-release characteristics of the dexamethasone-21-isonicotinate suspension have been quantified, demonstrating a 39-hour half-life and cortisol suppression for 140 hours [1]. This is in contrast to the shorter half-life of an intravenously administered dexamethasone solution (2.5-5 hours) [1] and the adrenal suppression from a single dose of dexamethasone sodium phosphate (up to 32 hours) [2].

Equine PK profile
Cross-study
Half-life 39 h; cortisol suppression 140 h (vs. sol. 2.5–5 h)
Extended half-life supports dosing interval review in equine research.
Comparative analysis from published equine data.
Pharmacokinetics Veterinary Pharmacology Equine Adrenal Suppression

Bovine Induced Calving Efficacy

In a large field study (n=374 cows) comparing initial injections for induced calving, dexamethasone isonicotinate and dexamethasone trimethyl acetate demonstrated similar efficacy, with mean calving times of 6.9 days and 7.7 days, respectively [1]. The study found no significant differences in outcomes between the two esters, confirming that dexamethasone isonicotinate is a clinically equivalent option in this specific application, providing a validated alternative for veterinary practitioners and procurement.

Induced calving time
Head-to-head
Isonicotinate 6.9 d vs. trimethyl acetate 7.7 d (n=374 cows)
Comparable endpoint response for reproductive management research.
Field study; non-significant difference reported.
Veterinary Medicine Bovine Reproduction Induced Parturition

Ocular Tissue Penetration in Canines

A study evaluating the topical application of a dexamethasone-21-isonicotinate ophthalmic ointment in dogs quantified the drug's distribution within the eye [1]. At 6 hours post-application, the mean dexamethasone concentration was 18 ng/g in the third eyelid and 36 ng/g in the cornea. Concentrations in the posterior segment (e.g., vitreous body) were below the detection limit. This data defines the achievable concentration and therapeutic window for this specific ester in topical ophthalmic use, establishing a benchmark for its effectiveness in anterior segment inflammation.

Ocular tissue concentration
Cross-study
Cornea 36 ng/g; third eyelid 18 ng/g at 6 h post-topical
Establishes anterior segment concentration benchmark for ophthalmic research.
Canine topical ointment; posterior levels below detection.
Veterinary Ophthalmology Topical Drug Delivery Canine Tissue Distribution

Applications of Dexamethasone Isonicotinate


Veterinary Long-Acting Glucocorticoid Models

Researchers modeling chronic inflammatory or immune-mediated diseases in large animals (e.g., canines, bovines, equines) should select dexamethasone isonicotinate to achieve sustained, low-level glucocorticoid receptor activation. The quantified, multi-day to multi-week duration of action, as demonstrated by its prolonged cortisol suppression (1 month in dogs [1], 52 days in cattle [2]), reduces the need for frequent handling and dosing, minimizing animal stress and improving experimental consistency compared to shorter-acting esters like dexamethasone sodium phosphate or the base alcohol.

Equine Chronic Respiratory Disease Management

Veterinarians treating horses for conditions like Recurrent Airway Obstruction (RAO) can use dexamethasone isonicotinate suspension to provide long-term anti-inflammatory control. The documented 39-hour half-life and 140-hour period of cortisol suppression in equine models [3] support a less frequent dosing regimen (e.g., every 3 days) [3], which can improve owner compliance and reduce the labor associated with managing a chronic condition, differentiating it from daily oral or injectable therapies.

Sustained-Release Formulation Development

Pharmaceutical scientists developing sustained-release injectables can leverage the inherent physicochemical properties of dexamethasone isonicotinate as a model lipophilic prodrug. Its low water solubility (0.08 mg/mL) [4] and proven long-acting profile in suspension [1] [2] make it an ideal candidate or benchmark compound for designing novel depot formulations of corticosteroids or other hydrophobic drug molecules.

Ophthalmic Formulation Quality Control

The dexamethasone isonicotinate molecule serves as a key reference standard in analytical chemistry for the development and quality control of pharmaceutical preparations. It is explicitly listed as Dexamethasone Isonicotinate CRS and Dexamethasone Isonicotinate EP Impurity C by the European Pharmacopoeia [5]. Furthermore, established HPLC methods for its separation and quantification are available for pharmacokinetic studies [6], making it a valuable tool for analytical labs and researchers involved in ophthalmic drug development.

Application
Selection Property
Validation Focus
Long-acting glucocorticoid research models
Prodrug ester with low water solubility
Duration of adrenal suppression in target species
Equine respiratory disease research
Sustained-release suspension format
Pharmacokinetic half-life and dosing interval interpretation
Sustained-release formulation development
Lipophilic depot-forming prodrug
In vivo release kinetics and local tolerance assessment
Ophthalmic analytical standard
Pharmacopoeial reference standard (EP Impurity C)
HPLC separation and quantification parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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